[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine
Description
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-N-methylaniline |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)7-3-5-8(12-2)6-4-7/h3-6,12H,1-2H3 |
InChI Key |
CQAKKWSJIWSSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC)(F)F |
Origin of Product |
United States |
Preparation Methods
Use of Difluoromethylthiophthalimide as a Difluoromethyl Source
A notable approach to introducing difluoromethyl groups involves N-(difluoromethylthio)phthalimide as a reagent. This reagent is synthesized on a multigram scale from benzyl mercaptan and chlorodifluoromethane under basic conditions, followed by chlorination and reaction with potassium phthalimide to yield the difluoromethylthiophthalimide intermediate.
The difluoromethylthiophthalimide reagent can then be used for difluoromethylthiolation of heteroarenes and aromatic systems under mild conditions (e.g., stirring in DMF at 80°C for 16 hours). The reaction proceeds via a highly reactive intermediate (HCF₂SCl) detected by ^19F NMR, which transfers the difluoromethyl group efficiently.
This method is advantageous for:
- High yields of difluoromethylated products.
- Mild reaction conditions.
- Scalability to multigram quantities.
While this method is described for difluoromethylthiolation, analogous strategies can be adapted for difluoroethylation by modifying the alkylating agents and reaction conditions.
Chiral Auxiliary-Mediated Amination for Optical Purity
For the preparation of chiral amines related to [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine, methods involving Ellman's chiral auxiliary have been developed to achieve high optical purity.
Recrystallization and Hydrochloric Acid Treatment
- A stereoisomeric mixture containing optical isomers of the sulfinyl-protected amino derivative is stirred in an appropriate solvent to induce selective crystallization of the desired isomer.
- The solid precipitate is then treated with hydrochloric acid (3N to 6N) in methanol to remove the chiral auxiliary and liberate the free amine.
- Concentration under reduced pressure and purification by acetone recrystallization yield the optically pure amine.
This method ensures:
- High optical purity of the amine.
- Mild reaction conditions at room temperature.
- Avoidance of chromatographic purification, favoring scalability.
Nucleophilic Substitution and Condensation Approaches
The aromatic amine with difluoroethyl substitution can also be synthesized via nucleophilic substitution reactions on halogenated precursors followed by condensation with amines.
Nucleophilic Substitution on Halogenated Phenyl Ketones
- Starting from 2-halo-1-(4-fluorophenyl)-2-phenylethanone derivatives, nucleophilic substitution with amines such as aniline or methyl amine is performed in polar aprotic solvents (e.g., DMF, ethanol, methanol).
- Potassium carbonate or triethylamine is used as a base to facilitate the reaction.
- The reaction is typically conducted at elevated temperatures (80-125°C) for several hours (4-12 hours).
- Methanol is often collected as a byproduct, indicating condensation completion.
Purification and Yield Optimization
- The reaction mixture is quenched with dilute hydrochloric acid and extracted with organic solvents like methylene chloride.
- Sequential washing with aqueous sodium bicarbonate and sodium chloride solutions removes impurities.
- Concentration under reduced pressure and recrystallization from solvents such as isopropanol and methanol yield highly pure products with yields around 70-75%.
This approach is widely used for related fluorinated aromatic amides and amines and can be adapted for the target compound by choosing appropriate halogenated precursors and amines.
Comparative Data Table of Preparation Methods
Summary of Research Findings and Practical Considerations
- The difluoromethylthiophthalimide reagent offers a robust route for difluoromethylation, which can be adapted for difluoroethylation, critical for synthesizing [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine.
- The Ellman’s chiral auxiliary approach is preferred when optical purity is important, providing a straightforward recrystallization and acid treatment sequence to obtain enantiomerically enriched amines.
- Nucleophilic substitution reactions on halogenated aromatic ketones followed by amination and purification remain classical and versatile methods, especially for producing related fluorinated aromatic amides and amines with high purity and reasonable yields.
- Reaction conditions such as solvent choice, temperature, and base strongly influence the yield and impurity profile, with polar aprotic solvents and controlled temperatures favoring cleaner products.
Chemical Reactions Analysis
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases, acids, and various catalysts, with reactions often conducted under controlled temperatures and pressures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a variety of functionalized derivatives.
Scientific Research Applications
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine with structurally and functionally related compounds:
Key Structural and Functional Comparisons :
- Core Heterocycles: The target compound’s benzene core contrasts with triazole (2c), pyrimidine (), and thienopyrimidine () derivatives. Heterocycles like triazole and pyrimidine often improve metabolic stability and binding affinity to biological targets . Quinazoline-based compounds () exhibit higher molecular complexity, which may reduce oral bioavailability compared to simpler aromatic amines.
Substituent Effects :
- Fluorine Substituents : Both the target compound and 2c feature fluorine atoms, but their positions differ. The 1,1-difluoroethyl group in the target compound enhances lipophilicity (clogP ~2.5 estimated), whereas 2c’s fluorophenyl and difluorobenzylsulfanyl groups increase steric bulk and polarity .
- Electron-Withdrawing Groups : Trifluoromethyl () and difluoroethyl groups improve resistance to oxidative metabolism, extending half-life in vivo.
Synthetic Yields and Purification :
- Biological Relevance: Thienopyrimidine derivatives () are validated in oncology, while triazole-based compounds (2c) show antiproliferative activity. The target compound’s simpler structure may position it as a versatile intermediate for further functionalization.
Research Findings and Implications
- Metabolic Stability : Fluorinated compounds like the target exhibit prolonged metabolic stability due to C-F bond strength, making them favorable for CNS-targeting drugs .
- Selectivity : Heterocyclic cores (e.g., pyrimidine in ) enhance selectivity for kinases, whereas the target’s benzene core may offer broader applicability in GPCR modulation.
- Solubility Challenges : Sulfur-containing compounds (e.g., 2c) face solubility issues, necessitating formulation adjustments, while the target compound’s lack of sulfur may improve aqueous solubility .
Biological Activity
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine is an organic compound classified as an amine, featuring a difluoroethyl substituent on a phenyl ring. While the specific biological activity of this compound has not been extensively documented, its structural characteristics suggest potential interactions with various biological targets. This article reviews existing literature and related compounds to infer possible biological activities and therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
This configuration includes:
- A phenyl group (C6H5)
- A difluoroethyl group (C2H2F2)
- An amine functional group (NH)
Pharmacological Implications
Compounds similar to [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine often exhibit significant pharmacological effects. The presence of amine groups is known to facilitate interactions with neurotransmitter receptors and enzymes, suggesting potential roles in neuropharmacology and anti-inflammatory treatments .
Interaction Studies
Studies involving structurally related amines indicate that they can bind effectively to various biological targets. For instance:
- Neurotransmitter modulation has been observed in compounds with similar phenyl and methyl configurations.
- Anticancer activity has been documented in related compounds such as 3-(Trifluoromethyl)aniline.
Comparative Analysis of Similar Compounds
The following table summarizes the characteristics and notable activities of compounds structurally related to [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine :
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-Methylphenyl-methylamine | Similar phenyl and methyl groups | Neurotransmitter modulation |
| 3-(Trifluoromethyl)aniline | Contains trifluoromethyl instead of difluoro | Anticancer activity |
| 2-(Difluoromethyl)aniline | Difluoromethyl group on aniline | Antimicrobial properties |
Synthesis and Biological Evaluation
Research indicates that fluorinated compounds often demonstrate enhanced biological activity due to increased lipophilicity and altered pharmacokinetic profiles. For example, studies on fluorinated derivatives have shown improved potency against specific cancer cell lines compared to their non-fluorinated counterparts . The introduction of fluorine atoms can significantly impact the binding affinity and selectivity towards biological targets.
In a recent study evaluating histone deacetylase (HDAC) inhibitors, fluorinated derivatives exhibited IC50 values as low as 0.88 μM, highlighting the potential for fluorination to enhance therapeutic efficacy . Such findings suggest that [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine may also possess similar advantageous properties.
Mechanistic Insights
The mechanism of action for related compounds often involves the modulation of enzyme activity or receptor binding. For instance, fluorinated derivatives have been shown to interact selectively with HDACs, indicating a promising avenue for developing effective therapeutics targeting epigenetic modifications in diseases like cancer .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution of fluorinated intermediates, as seen in analogous compounds like 3,5-difluoro-4-methylpyridin-2-amine, where fluorine atoms are replaced via reactions with amines .
- Sonogashira coupling (e.g., in ) for introducing aryl-alkyne groups, followed by hydrogenation or fluorination steps to install the difluoroethyl moiety.
- Multi-step protocols involving protection/deprotection of the amine group (e.g., using Boc anhydride) to avoid side reactions during fluorination .
Key considerations:
- Use of catalysts (e.g., Pd for coupling reactions) and optimized reaction temperatures (e.g., -10°C for triflate ester substitutions, as in ).
- Purification via column chromatography or preparative TLC (e.g., PE/EtOAc solvent systems) .
Basic: What analytical techniques are critical for characterizing [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and fluorine coupling patterns (e.g., splitting due to difluoroethyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis, particularly to distinguish fluorine isotopes .
- X-ray Crystallography: For definitive structural elucidation, using programs like SHELXL ( ) to resolve bond angles and torsional strain in the difluoroethyl group.
Example workflow:
Confirm purity via HPLC.
Assign NMR shifts using DEPT or COSY for complex splitting.
Validate crystal structure with SHELX refinement .
Advanced: How can researchers optimize reaction yields for large-scale synthesis of this compound?
Answer:
- Catalyst screening: Test palladium or copper catalysts for coupling steps to reduce side products (e.g., used NaHMDS for deprotonation).
- Solvent optimization: Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in substitution reactions .
- Temperature control: Low temperatures (-10°C to 0°C) minimize decomposition of fluorinated intermediates .
- Scale-up adjustments: Replace column chromatography with recrystallization or distillation for cost-effective purification .
Case study: achieved 92% yield for a chloroquinoline derivative by optimizing piperidine nucleophile equivalents and reaction time.
Advanced: How should researchers address contradictory bioactivity data in preclinical studies?
Answer:
- Comparative assays: Replicate studies using standardized protocols (e.g., fixed cell lines, identical IC50 measurement techniques) to eliminate variability .
- Metabolite profiling: Identify active metabolites (e.g., via LC-MS) that may contribute to discrepancies, as seen in ’s analysis of TG100435 and its N-oxide metabolite.
- Structural analogs: Synthesize derivatives (e.g., replacing difluoroethyl with trifluoromethyl) to isolate structure-activity relationships .
Example: If conflicting reports exist on kinase inhibition, use isothermal titration calorimetry (ITC) to directly measure binding affinities.
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking: Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases), leveraging the fluorine’s electronegativity for hydrophobic pocket binding .
- DFT calculations: Assess the electronic effects of the difluoroethyl group on amine basicity and hydrogen-bonding potential.
- MD simulations: Study conformational stability in aqueous environments, noting fluorine’s impact on solubility and membrane permeability.
Validation: Cross-reference computational results with experimental data (e.g., SPR binding kinetics or crystallographic poses) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoroethyl esters) .
- Waste disposal: Segregate fluorinated waste for specialized treatment to prevent environmental contamination .
Advanced: How can metabolic stability be evaluated for this compound in drug discovery contexts?
Answer:
- In vitro assays: Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to track metabolite formation (e.g., ’s identification of TG100855 as a major metabolite).
- CYP450 inhibition screening: Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.
- Stability in plasma: Monitor degradation over time via HPLC to estimate half-life .
Data interpretation: Compare metabolic profiles with structural analogs to identify susceptible moieties (e.g., amine oxidation sites).
Advanced: What strategies resolve crystallographic disorder in the difluoroethyl group during X-ray analysis?
Answer:
- Twinned refinement: Use SHELXL’s TWIN command to model disordered fluorine positions .
- Low-temperature data collection: Reduce thermal motion by cooling crystals to 100 K.
- Occupancy refinement: Assign partial occupancies to alternative fluorine orientations if disorder persists.
Example: highlights SHELX’s robustness in handling high-resolution data for fluorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
